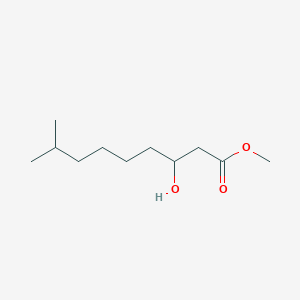![molecular formula C20H17ClO3 B14518745 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid](/img/structure/B14518745.png)
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid is an organic compound that features a complex structure with a pyran ring, a carboxylic acid group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
2-(4-Chlorophenyl)-N-Methylacetamide: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H17ClO3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)-2-phenylethenyl]-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C20H17ClO3/c21-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)13-19-17(20(22)23)7-4-12-24-19/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,23)/b18-13+ |
InChI Key |
RHOWWOVTQYHERP-QGOAFFKASA-N |
Isomeric SMILES |
C1CC(=C(OC1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1CC(=C(OC1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
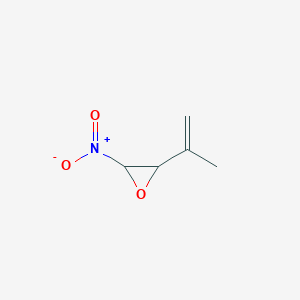
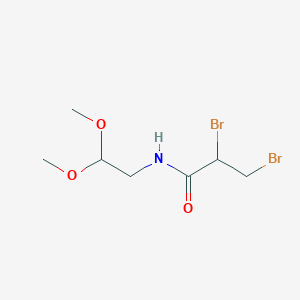
![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
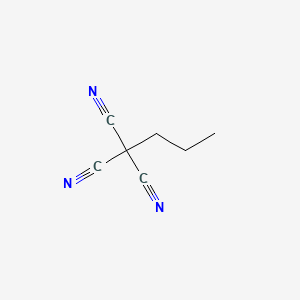
![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)
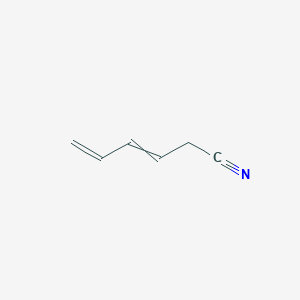
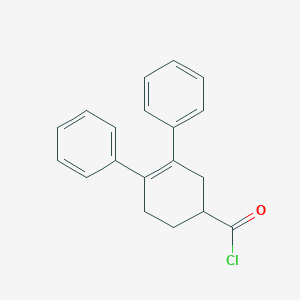
![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)
![3-[3-(Dimethylamino)propyl]-6-ethoxy-1,3-benzoxazol-2(3H)-one](/img/structure/B14518727.png)

![3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B14518741.png)
